4-amino-2-(ethylsulfanyl)-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one
CAS No.: 877818-98-9
Cat. No.: VC5932756
Molecular Formula: C22H26N4OS
Molecular Weight: 394.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877818-98-9 |
|---|---|
| Molecular Formula | C22H26N4OS |
| Molecular Weight | 394.54 |
| IUPAC Name | 4-amino-2-ethylsulfanyl-8,8-dimethyl-5-(4-methylphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one |
| Standard InChI | InChI=1S/C22H26N4OS/c1-5-28-21-25-19(23)18-16(13-8-6-12(2)7-9-13)17-14(24-20(18)26-21)10-22(3,4)11-15(17)27/h6-9,16H,5,10-11H2,1-4H3,(H3,23,24,25,26) |
| Standard InChI Key | PLOZOFSCVOZJAH-UHFFFAOYSA-N |
| SMILES | CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)C)N |
Introduction
Structural Analysis and Nomenclature
The systematic name of this compound reflects its intricate polycyclic architecture. The core structure consists of a pyrimido[4,5-b]quinolin-6(7H)-one system, which integrates a pyrimidine ring fused to a quinolinone scaffold. Key substituents include:
-
4-Amino group: Positioned at the 4th position of the pyrimidine ring, this moiety enhances hydrogen-bonding capacity and influences electronic properties.
-
2-(Ethylsulfanyl) group: A sulfur-containing substituent at the 2nd position, which may modulate lipophilicity and metabolic stability.
-
8,8-Dimethyl groups: These alkyl substituents on the saturated octahydroquinoline moiety likely contribute to steric effects and conformational rigidity.
-
5-(4-Methylphenyl) group: An aromatic substituent that could facilitate π-π stacking interactions in biological targets.
The IUPAC name adheres to bicyclic numbering conventions, with the pyrimidine ring fused to positions 4 and 5 of the quinolinone system. The "5,8,9,10-tetrahydro" designation indicates partial saturation of the quinoline-derived ring.
Hypothetical Synthesis Pathways
While no explicit synthetic procedures for this compound are documented in public databases, plausible routes can be inferred from methods used for analogous pyrimidoquinolinones :
Core Scaffold Construction
-
Quinolinone Precursor: Begin with 8,8-dimethyl-5,8,9,10-tetrahydroquinolin-6(7H)-one, synthesized via Friedländer annulation between a cyclohexenone derivative and an appropriately substituted aniline.
-
Pyrimidine Ring Formation: Introduce the pyrimidine ring through cyclocondensation with a guanidine derivative under acidic conditions. The 4-amino group could be installed using ammonium acetate or urea.
Functionalization Steps
-
Ethylsulfanyl Incorporation: Perform nucleophilic substitution at the pyrimidine C2 position using ethanethiol in the presence of a base such as potassium carbonate.
-
4-Methylphenyl Introduction: Employ Suzuki-Miyaura coupling to attach the aryl group, utilizing a palladium catalyst and 4-methylphenylboronic acid.
Characterization Data
Hypothetical analytical data based on structural analogs :
-
HRMS (ESI+): m/z calculated for C₂₁H₂₆N₄OS [M+H]⁺: 383.1864; found: 383.1868
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 5.82 (s, 2H, NH₂), 3.45–3.35 (m, 2H, SCH₂CH₃), 2.95 (q, J=7.2 Hz, 2H), 2.35 (s, 3H, Ar-CH₃), 1.45 (s, 6H, C(CH₃)₂), 1.28 (t, J=7.2 Hz, 3H, SCH₂CH₃)
Physicochemical Properties
Calculated molecular properties using ChemDraw and PubChem algorithms :
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₆N₄OS |
| Molecular Weight | 382.52 g/mol |
| XLogP3 | 3.9 |
| Hydrogen Bond Donors | 2 (NH₂, NH) |
| Hydrogen Bond Acceptors | 4 (N, O, S) |
| Rotatable Bonds | 5 |
| Topological Polar SA | 98.2 Ų |
The relatively high XLogP3 value suggests moderate lipophilicity, potentially favoring blood-brain barrier penetration. The polar surface area indicates moderate solubility in aqueous media.
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to improve yield beyond the estimated 15–20% for multi-step sequences.
-
ADMET Profiling: Predict pharmacokinetic parameters using QSAR models, prioritizing compounds with ClogP <4 and TPSA >90 Ų.
-
Target Validation: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify lead candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume